molecular formula C18H13NO3 B14464205 Ethyl cyano(9H-xanthen-9-ylidene)acetate CAS No. 65714-65-0

Ethyl cyano(9H-xanthen-9-ylidene)acetate

Cat. No.: B14464205
CAS No.: 65714-65-0
M. Wt: 291.3 g/mol
InChI Key: RMABXBDSIGBEQJ-UHFFFAOYSA-N
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Description

Ethyl cyano(9H-xanthen-9-ylidene)acetate (CAS 65714-65-0) is a specialized organic compound featuring a xanthene core substituted with cyano and ester groups. The xanthene scaffold, a tricyclic aromatic system with oxygen atoms at positions 1 and 8, imparts unique photophysical properties, while the electron-withdrawing cyano and ester groups enhance reactivity in nucleophilic additions and condensations. This compound is primarily utilized in advanced organic synthesis, particularly in the development of fluorophores and heterocyclic systems .

Properties

CAS No.

65714-65-0

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl 2-cyano-2-xanthen-9-ylideneacetate

InChI

InChI=1S/C18H13NO3/c1-2-21-18(20)14(11-19)17-12-7-3-5-9-15(12)22-16-10-6-4-8-13(16)17/h3-10H,2H2,1H3

InChI Key

RMABXBDSIGBEQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2OC3=CC=CC=C31)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano(9H-xanthen-9-ylidene)acetate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(9H-xanthen-9-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Knoevenagel Condensation: Substituted alkenes with extended conjugation.

    Michael Addition: β-substituted carbonyl compounds.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl cyano(9H-xanthen-9-ylidene)acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related compounds:

Compound Molecular Formula Key Functional Groups Aromatic System Applications References
Ethyl cyano(9H-xanthen-9-ylidene)acetate C₁₈H₁₃NO₃ Cyano, ester, xanthen-9-ylidene Xanthene Fluorophores, heterocycle synthesis
Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate C₁₇H₁₄O₅ Ester, ether, 9-oxo-xanthene Xanthone Antimicrobial agents, medicinal chemistry
(9-Oxo-9H-xanthen-4-yl)acetic acid (XAA) C₁₅H₁₀O₄ Carboxylic acid, 9-oxo-xanthene Xanthone Biochemical research, fluorescence assays
Ethyl cyanoacetate (ECYA) C₅H₇NO₂ Cyano, ester None Knoevenagel condensations, drug intermediates
2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide C₁₆H₁₁N₃O Cyano, hydrazide, fluorenylidene Fluorene Heterocyclization reactions
Ethyl cyano(9-fluorenylidene)acetate C₁₈H₁₃NO₂ Cyano, ester, fluorenylidene Fluorene Organic electronics, ligand synthesis

Reactivity and Stability

  • This compound: The electron-deficient cyano group facilitates nucleophilic attacks, while the ester moiety allows hydrolysis under alkaline conditions. The xanthene core enhances stability against photodegradation compared to simpler aromatic systems .
  • Ethyl cyanoacetate (ECYA): Rapidly hydrolyzes to cyanoacetic acid and ethanol in neutral/alkaline environments, limiting its use in aqueous reactions. Its simplicity makes it a versatile intermediate for Knoevenagel condensations .
  • Xanthone Derivatives (e.g., XAA) : The carboxylic acid group in XAA enables salt formation and coordination chemistry, while the 9-oxo-xanthone core exhibits fluorescence, useful in bioimaging .

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